4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Overview

Description

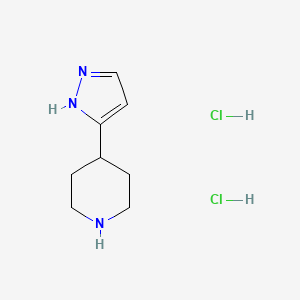

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and pyrazole, a five-membered ring with two nitrogen atoms.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit soluble epoxide hydrolase (seh) , suggesting that 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride may have a similar target. sEH is an enzyme that plays a crucial role in the metabolism of fatty acids and has been linked to blood pressure regulation and inflammation .

Mode of Action

Based on the structure and activity of similar compounds , it can be hypothesized that this compound may interact with its target, sEH, by fitting into the enzyme’s active site and preventing it from catalyzing its usual reactions. This inhibition could lead to an accumulation of beneficial epoxy fatty acids and a decrease in the formation of corresponding diols .

Biochemical Pathways

The inhibition of sEH can affect several biochemical pathways. Primarily, it can lead to an increase in epoxyeicosatrienoic acids (EETs) and a decrease in dihydroxyeicosatrienoic acids (DHETs) . EETs have vasodilatory and anti-inflammatory effects, so their increase can lead to a decrease in blood pressure and inflammation .

Result of Action

The inhibition of sEH by this compound could potentially lead to a decrease in blood pressure and inflammation due to the increased levels of EETs .

Preparation Methods

The synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the piperidine ring. One common method includes the reaction of pyrazole derivatives with piperidine under controlled conditions . Industrial production methods may involve multi-step processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride can be compared with other similar compounds, such as:

4-(1H-Pyrazol-1-yl)piperidine dihydrochloride: Similar in structure but with different substitution patterns on the pyrazole ring.

N-substituted piperidine derivatives: These compounds also contain a piperidine ring but with various functional groups attached, leading to different biological activities.

Pyrazole derivatives: Compounds with a pyrazole ring and different substituents, which can exhibit a wide range of pharmacological properties.

The uniqueness of this compound lies in its specific combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties .

Biological Activity

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClN and a molecular weight of approximately 218.1 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound can exhibit MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

- BRAF Inhibition : Recent studies have highlighted the effectiveness of pyrazole derivatives in inhibiting mutant BRAF, a key driver in melanoma. Compounds similar to this compound showed nanomolar activity in inhibiting BRAF-driven pathways .

- Cell Proliferation Assays : In assays involving BRAF mutant melanoma cell lines, the compound demonstrated significant inhibition of cell proliferation, indicating its potential as a therapeutic agent for melanoma treatment.

Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with the compound showing superior performance compared to traditional antibiotics .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

| Other Derivative | 0.25 | Escherichia coli |

Study 2: Anticancer Properties

In another study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized various analogs of this compound. These compounds were tested against different cancer cell lines, revealing significant cytotoxic effects particularly in BRAF mutant melanoma cells .

| Compound | IC (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.5 | BRAF mutant melanoma |

| Control Drug | 1.2 | BRAF mutant melanoma |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Its structure allows for binding to receptors associated with cell signaling pathways relevant to cancer progression and microbial resistance.

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAZGXYODMJIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.